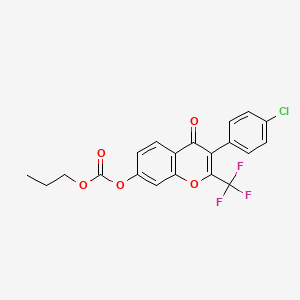
3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(4-clorofenil)-4-oxo-2-(trifluorometil)-4H-croman-7-il carbonato de propilo es un compuesto orgánico sintético que pertenece a la clase de derivados de la cromana-4-ona. Este compuesto se caracteriza por la presencia de un grupo clorofenilo, un grupo trifluorometil y una parte de carbonato de propilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-clorofenil)-4-oxo-2-(trifluorometil)-4H-croman-7-il carbonato de propilo típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de la cromana-4-ona: El núcleo de la cromana-4-ona se puede sintetizar mediante la condensación de 4-clorobenzaldehído con 4-hidroxicumarina en presencia de una base como el carbonato de potasio.
Introducción del grupo trifluorometil: El grupo trifluorometil se puede introducir mediante una reacción de trifluorometilación utilizando reactivos como el yoduro de trifluorometilo y un catalizador adecuado.
Formación de carbonato: El paso final implica la reacción del derivado de la cromana-4-ona con cloroformiato de propilo en presencia de una base para formar el éster de carbonato de propilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la escalabilidad. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas para garantizar la alta pureza y consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(4-clorofenil)-4-oxo-2-(trifluorometil)-4H-croman-7-il carbonato de propilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol u otras formas reducidas.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio, el hidruro de litio y aluminio y la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcóxidos se pueden utilizar en condiciones básicas o ácidas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden conducir a una variedad de derivados sustituidos de la cromana-4-ona.
Aplicaciones Científicas De Investigación
El 3-(4-clorofenil)-4-oxo-2-(trifluorometil)-4H-croman-7-il carbonato de propilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias transformaciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del 3-(4-clorofenil)-4-oxo-2-(trifluorometil)-4H-croman-7-il carbonato de propilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Inhibición de enzimas: Puede inhibir ciertas enzimas involucradas en procesos biológicos clave, lo que lleva a efectos terapéuticos.
Modulación de receptores: El compuesto puede unirse y modular la actividad de receptores específicos, afectando las vías de señalización celular.
Inducción de apoptosis: En la investigación del cáncer, se ha demostrado que induce apoptosis (muerte celular programada) en las células cancerosas, lo que contribuye a su actividad anticancerígena.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-clorofenil)-4-oxo-2-metil-4H-croman-7-il carbonato de propilo: Estructura similar pero carece del grupo trifluorometil.
3-(4-clorofenil)-4-oxo-2-(difluorometil)-4H-croman-7-il carbonato de propilo: Contiene un grupo difluorometil en lugar de un grupo trifluorometil.
3-(4-clorofenil)-4-oxo-2-(trifluorometil)-4H-croman-7-il carbonato de etilo: Estructura similar pero con una parte de carbonato de etilo en lugar de una de carbonato de propilo.
Singularidad
La presencia del grupo trifluorometil en el 3-(4-clorofenil)-4-oxo-2-(trifluorometil)-4H-croman-7-il carbonato de propilo confiere propiedades químicas y biológicas únicas, como una mayor lipofilicidad y estabilidad metabólica. Esto lo hace diferente de otros compuestos similares y potencialmente más efectivo en ciertas aplicaciones.
Propiedades
Fórmula molecular |
C20H14ClF3O5 |
|---|---|
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] propyl carbonate |
InChI |
InChI=1S/C20H14ClF3O5/c1-2-9-27-19(26)28-13-7-8-14-15(10-13)29-18(20(22,23)24)16(17(14)25)11-3-5-12(21)6-4-11/h3-8,10H,2,9H2,1H3 |
Clave InChI |
FRFUFQXPFFNMLD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651852.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11651870.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)
![2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine](/img/structure/B11651888.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11651891.png)
![(5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651898.png)
![2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11651904.png)
![(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11651918.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651920.png)
![3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11651922.png)
![(6Z)-2-cyclohexyl-6-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651929.png)

